Cas no 2138132-04-2 (1-[2-(Tert-butoxy)-2-oxoethyl]-5-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid)
![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid structure](https://it.kuujia.com/scimg/cas/2138132-04-2x500.png)
2138132-04-2 structure
Nome del prodotto:1-[2-(Tert-butoxy)-2-oxoethyl]-5-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
1-[2-(Tert-butoxy)-2-oxoethyl]-5-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2138132-04-2
- 1-[2-(tert-butoxy)-2-oxoethyl]-5-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- EN300-1165648
- 1-[2-(Tert-butoxy)-2-oxoethyl]-5-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
-
- Inchi: 1S/C18H17Cl2NO5/c1-18(2,3)26-14(22)9-21-8-10(7-11(16(21)23)17(24)25)15-12(19)5-4-6-13(15)20/h4-8H,9H2,1-3H3,(H,24,25)
- Chiave InChI: AEABRXJWZQENLV-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC=C(C=1C1C=C(C(=O)O)C(N(C=1)CC(=O)OC(C)(C)C)=O)Cl
Proprietà calcolate
- Massa esatta: 397.0483780g/mol
- Massa monoisotopica: 397.0483780g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 26
- Conta legami ruotabili: 6
- Complessità: 655
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 83.9Ų
- XLogP3: 4
1-[2-(Tert-butoxy)-2-oxoethyl]-5-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1165648-0.25g |
2138132-04-2 | 0.25g |
$1170.0 | 2023-06-08 | |||
Enamine | EN300-1165648-0.5g |
2138132-04-2 | 0.5g |
$1221.0 | 2023-06-08 | |||
Enamine | EN300-1165648-5.0g |
2138132-04-2 | 5g |
$3687.0 | 2023-06-08 | |||
Enamine | EN300-1165648-10.0g |
2138132-04-2 | 10g |
$5467.0 | 2023-06-08 | |||
Enamine | EN300-1165648-500mg |
2138132-04-2 | 500mg |
$1221.0 | 2023-10-03 | |||
Enamine | EN300-1165648-100mg |
2138132-04-2 | 100mg |
$1119.0 | 2023-10-03 | |||
Enamine | EN300-1165648-50mg |
2138132-04-2 | 50mg |
$1068.0 | 2023-10-03 | |||
Enamine | EN300-1165648-2500mg |
2138132-04-2 | 2500mg |
$2492.0 | 2023-10-03 | |||
Enamine | EN300-1165648-10000mg |
2138132-04-2 | 10000mg |
$5467.0 | 2023-10-03 | |||
Enamine | EN300-1165648-1000mg |
2138132-04-2 | 1000mg |
$1272.0 | 2023-10-03 |
1-[2-(Tert-butoxy)-2-oxoethyl]-5-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid Letteratura correlata
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
2138132-04-2 (1-[2-(Tert-butoxy)-2-oxoethyl]-5-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid) Prodotti correlati
- 106576-37-8((S)-2-Isobutylpiperazine)
- 2639451-67-3(tert-butyl 1-methyl-1H,2H,3H,4H-pyrrolo1,2-apyrazine-6-carboxylate)
- 1353952-20-1(N*1*-Cyclopropyl-N*1*-(1-thiazol-2-yl-ethyl)-ethane-1,2-diamine)
- 952338-83-9(Benzyl 4-iodo-1H-pyrazole-1-carboxylate)
- 2096339-92-1(2,6-Bis(benzyloxy)pyridin-3-ylboronic acid)
- 1261817-55-3(3,5-Bis(4-(trifluoromethyl)phenyl)picolinonitrile)
- 1002950-26-6([(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate)
- 1352516-33-6(2-(5-Methyl-6-methylamino-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester)
- 2227770-50-3(rac-(1R,2R)-2-(1-methyl-1H-indol-7-yl)cyclopropane-1-carboxylic acid)
- 1386874-33-4(8-bromo-1-(2S)-2-methoxypropyl-3-methyl-1H,2H,3H-imidazo4,5-cquinolin-2-one)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
